![molecular formula C18H24N2O5 B2873665 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899963-23-6](/img/structure/B2873665.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as DNM-2, is a small molecule inhibitor that has been shown to disrupt dynamin-dependent endocytosis. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Receptor Binding Affinity and Potential Therapeutic Applications
Serotonin and Adrenoceptor Ligands : Compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide have been evaluated for their binding affinity and functional activity at serotonin (5-HT1A) and α1-adrenoceptor subtypes. Such compounds have shown promise as α1 receptor antagonists and 5-HT1AR agonists. This suggests potential applications in developing treatments for conditions involving these receptors, such as anxiety, depression, and hypertension (Franchini et al., 2014).
Neuroprotective and Antinociceptive Activities : Extensions of this work have led to the identification of compounds with significant neuroprotective and antinociceptive activities, suggesting a new strategy for pain control and possibly the treatment of neurodegenerative diseases (Franchini et al., 2017).
Synthesis and Structural Analysis of Bioactive Compounds
Synthetic Approaches : Novel synthetic approaches have been developed for the synthesis of di- and mono-oxalamides, including compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. These methods offer operationally simple and high-yielding routes to both anthranilic acid derivatives and oxalamides, which are crucial for pharmaceutical development (Mamedov et al., 2016).
Bioactive Compound Synthesis : Research into the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening demonstrates the utility of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in generating bioactive compounds. These findings are critical for the discovery of new drugs and the exploration of their mechanisms of action (Santos et al., 2000).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12-5-6-15(23-2)14(9-12)20-17(22)16(21)19-10-13-11-24-18(25-13)7-3-4-8-18/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETNJRMGIIBXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide |
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